3-Bromo-2-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-2-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, trifluoromethyl, and aniline functional groups
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 3-Bromo-2-(trifluoromethyl)aniline may also interact with various biological targets.
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to exhibit diverse biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)aniline typically involves the bromination of 2-(trifluoromethyl)aniline. One common method includes the use of bromine in the presence of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity and selectivity . Another approach involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted anilines, aminobenzenes, and complex aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness
3-Bromo-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMSIHFYZSWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244246-71-7 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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